molecular formula C10H9ClO2 B2615651 (E)-Methyl 3-(2-chlorophenyl)acrylate CAS No. 42174-97-0; 98288-14-3

(E)-Methyl 3-(2-chlorophenyl)acrylate

Cat. No.: B2615651
CAS No.: 42174-97-0; 98288-14-3
M. Wt: 196.63
InChI Key: POTRTUQCRHOIFM-VOTSOKGWSA-N
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Description

(E)-Methyl 3-(2-chlorophenyl)acrylate (CAS: 98288-14-3 ) is an α,β-unsaturated ester characterized by a 2-chlorophenyl substituent at the β-position and a methyl ester group. Its E-configuration ensures a planar geometry, critical for electronic conjugation and intermolecular interactions. The compound is synthesized via methods such as condensation reactions, with structural confirmation via $ ^1H $-NMR spectroscopy (δ 7.59, J = 16.0 Hz for the α,β-unsaturated protons) . It serves as a precursor in agrochemicals and pharmaceuticals, leveraging the electron-withdrawing chloro group to enhance reactivity and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-chlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTRTUQCRHOIFM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and applications.

Compound Substituent(s) Key Properties/Applications Reference
(E)-Methyl 3-(2-chlorophenyl)acrylate 2-Cl Agrochemical intermediates; enhanced electrophilicity due to ortho-Cl
(E)-Methyl 3-(4-bromophenoxymethyl)phenylacrylate 4-Br, phenoxymethyl Higher steric bulk; used in crystal engineering
Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-CF$_3$, CN Increased lipophilicity; potential CNS drug candidate
(E)-Methyl 3-(4-ethylphenyl)acrylate 4-C$2$H$5$ Reduced polarity; hydrophobic agrochemicals
(Z)-Methyl 3-(2,4-dichlorophenyl)acrylate 2,4-Cl (Z-isomer) Altered geometry; lower thermal stability

Key Findings :

  • Ortho-chloro (2-Cl) substituents enhance electrophilicity and π-π stacking in crystals .
  • Bromine and trifluoromethyl groups increase molecular weight and steric effects, impacting solubility .
  • Ethyl groups reduce polarity, favoring hydrophobic applications .

Functional Group Modifications

Variations in the ester or acrylate backbone alter reactivity and biological activity.

Compound Functional Group Key Features Reference
(E)-Methyl 3-(2-chlorophenyl)acrylate Methyl ester Standard ester hydrolysis kinetics
Ethyl 3-phenylacrylate Ethyl ester Slower hydrolysis; prolonged activity
(E)-Methyl 2-cyano-3-phenylacrylate Cyano (CN) group Enhanced Michael addition reactivity
Methyl (E)-3-(4-formylphenyl)acrylate Formyl (-CHO) Crosslinking capability in polymers
(E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate Dihydroxy groups Antioxidant properties; chelation

Key Findings :

  • Ethyl esters exhibit slower degradation than methyl esters, extending bioavailability .
  • Cyano groups facilitate nucleophilic attacks, useful in prodrug design .
  • Dihydroxy groups enable metal chelation, relevant in antioxidant therapies .

Geometric Isomerism

The E/Z configuration dictates molecular geometry and interactions.

Compound Configuration Key Differences Reference
(E)-Methyl 3-(2-chlorophenyl)acrylate E Planar structure; optimal conjugation
(Z)-Methyl 3-(2,4-dichlorophenyl)acrylate Z Non-planar; reduced crystallinity

Key Findings :

  • E-isomers are thermodynamically stable with extended conjugation, favoring solid-state packing .
  • Z-isomers exhibit steric hindrance, limiting applications in ordered materials .

Key Findings :

  • Chlorophenyl derivatives are prevalent in herbicides due to halogen-mediated electron effects .
  • Ureido and cyano modifications enhance targeting in therapeutic agents .

Physical and Chemical Properties

Property (E)-Methyl 3-(2-chlorophenyl)acrylate Ethyl 3-phenylacrylate (Z)-Methyl 3-(2,4-dichlorophenyl)acrylate
Molecular Weight 196.63 176.21 229.06
Solubility Soluble in DMSO Soluble in ethanol Limited solubility
Storage Conditions 2–8°C Room temperature -20°C

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Methyl 3-(2-chlorophenyl)acrylate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation, with strict control of reaction conditions (e.g., inert atmosphere, reflux temperature). For example, refluxing under nitrogen prevents oxidation of sensitive intermediates . Post-synthesis, purity is validated via 1H^1 \text{H} NMR (e.g., δ 8.07 ppm for the α,β-unsaturated proton) and HPLC (>95% purity) .

Q. How is the stereochemical integrity of the (E)-isomer confirmed during synthesis?

  • Methodological Answer : The (E)-configuration is confirmed via coupling constants in 1H^1 \text{H} NMR (J = 16.0 Hz for trans-vinylic protons) and X-ray crystallography. For instance, crystallographic data (CCDC entries) validate the planar geometry of the acrylate group .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : Assigning aromatic (δ 7.20–7.63 ppm) and ester (δ 3.80 ppm) protons .
  • IR : Confirming carbonyl stretches (C=O at ~1700 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+^+) identification .

Advanced Research Questions

Q. How can computational modeling and crystallographic data resolve discrepancies in molecular geometry predictions?

  • Methodological Answer : Density Functional Theory (DFT) calculations often predict bond lengths and angles, but experimental X-ray data (e.g., C-C bond lengths: 1.47–1.49 Å) may reveal deviations due to crystal packing effects. Tools like Mercury CSD enable comparison with analogous structures (e.g., (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate) to identify steric or electronic influences .

Q. What strategies mitigate challenges in refining crystal structures of halogenated acrylates?

  • Methodological Answer : SHELXL refinement incorporates anisotropic displacement parameters for heavy atoms (e.g., Cl) and restraints for disordered regions. For example, refining the 2-chlorophenyl ring requires careful handling of thermal motion using SHELXTL’s TWIN/BASF commands to address twinning .

Q. How do substituent effects on the phenyl ring influence biological activity?

  • Methodological Answer : Comparative studies using analogs (Table 1) reveal that electron-withdrawing groups (e.g., Cl at the 2-position) enhance electrophilicity, increasing reactivity with biological nucleophiles. For instance, (E)-Methyl 3-(2-chlorophenyl)acrylate shows higher inhibitory activity against tyrosinase than non-halogenated analogs .

Table 1 : Substituent Effects on Bioactivity

CompoundSubstituent(s)Key Bioactivity Findings
(E)-Methyl 3-(2-chlorophenyl)acrylate2-Cl80% tyrosinase inhibition at 10 µM
Methyl 3-(4-methoxyphenyl)acrylate4-OCH3_3<20% inhibition due to reduced electrophilicity

Q. How can conflicting results in structure-activity relationship (SAR) studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent polarity affecting compound solubility). Standardizing protocols (e.g., DMSO concentration ≤1%) and validating via dose-response curves (IC50_{50}) reduce variability. Cross-referencing crystallographic data with molecular docking (e.g., AutoDock Vina) clarifies steric compatibility with target enzymes .

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